Triisopropylphosphonium tetrafluoroborate

Description

Properties

IUPAC Name |

tri(propan-2-yl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P.BF4/c1-7(2)10(8(3)4)9(5)6;2-1(3,4)5/h7-9H,1-6H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBIZABAOCDZNU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)[PH+](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455500 | |

| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121099-07-8 | |

| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triisopropylphosphonium Tetrafluoroborate for Advanced Chemical Synthesis

Foreword: Unveiling a Workhorse of Modern Catalysis

In the landscape of contemporary organic synthesis, the quest for efficient, robust, and versatile catalytic systems is perpetual. Among the myriad of tools available to the modern chemist, phosphine ligands and their precursors hold a preeminent position. This guide delves into the technical intricacies of Triisopropylphosphonium tetrafluoroborate, [(i-Pr)₃PH][BF₄], a compound that has emerged as a cornerstone pre-ligand in a multitude of catalytic transformations. While appearing as a simple salt, its true value lies in the controlled, in-situ generation of triisopropylphosphine, a sterically demanding and strongly electron-donating ligand. This combination of properties is pivotal for driving challenging cross-coupling reactions that are fundamental to the construction of complex molecules in the pharmaceutical and materials science industries.

This document moves beyond a cursory overview, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and application. We will explore the causality behind its effectiveness, offering field-proven insights into its role in catalysis and providing detailed protocols to empower its practical implementation.

Core Chemical and Physical Properties

Triisopropylphosphonium tetrafluoroborate is a colorless to white crystalline solid that serves as a stable, air-tolerant precursor to the highly reactive triisopropylphosphine ligand.[1] Its salt-like nature imparts distinct physical properties that are advantageous for handling and storage compared to the free phosphine, which is a pyrophoric liquid.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₂BF₄P | [2] |

| Molecular Weight | 248.05 g/mol | [2] |

| CAS Number | 121099-07-8 | [2] |

| Appearance | Colorless to white crystalline powder | [1] |

| Solubility | Soluble in ethanol, acetone, dimethylformamide. | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3][4] |

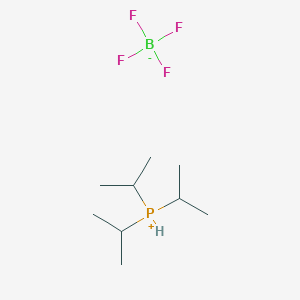

The structure consists of a central phosphorus atom bonded to three isopropyl groups and one hydrogen atom, forming the triisopropylphosphonium cation. This cation is ionically paired with the non-coordinating tetrafluoroborate anion.

Caption: Structure of Triisopropylphosphonium tetrafluoroborate.

Synthesis and Handling

Recommended Synthesis Protocol

While some sources suggest alternative routes, the most reliable and straightforward synthesis of Triisopropylphosphonium tetrafluoroborate involves the direct protonation of triisopropylphosphine with tetrafluoroboric acid. This acid-base reaction is typically clean and high-yielding.

Caution: Triisopropylphosphine is a pyrophoric liquid and should be handled under an inert atmosphere with appropriate personal protective equipment. Tetrafluoroboric acid is highly corrosive.

Experimental Protocol:

-

To a stirred solution of triisopropylphosphine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C, add a solution of tetrafluoroboric acid (ca. 50% in water, 1.0 eq) dropwise.

-

Upon addition, a white precipitate will form.

-

Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Collect the white solid by filtration under inert atmosphere.

-

Wash the solid with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white powder under high vacuum to yield Triisopropylphosphonium tetrafluoroborate. The product should be stored under an inert atmosphere at 2-8 °C.[3][4]

Caption: In-situ generation of triisopropylphosphine ligand.

The liberated triisopropylphosphine possesses a unique combination of steric and electronic properties that are highly beneficial in many catalytic cycles, particularly those involving palladium.

-

Steric Bulk: Triisopropylphosphine is a sterically demanding ligand, with a Tolman cone angle of approximately 160°. [1]This bulkiness promotes the formation of low-coordinate, highly reactive metal centers (e.g., L-Pd(0) species), which are crucial for initiating the catalytic cycle via oxidative addition. The steric hindrance also facilitates the final reductive elimination step, which is often the product-forming step of the cycle.

-

Electron-Donating Ability: As an alkylphosphine, triisopropylphosphine is a strong σ-donor. This high electron density on the phosphorus atom is donated to the metal center, which in turn increases the electron density on the metal. This electronic enrichment of the metal center facilitates the oxidative addition of challenging substrates, such as aryl chlorides, and can stabilize electron-deficient intermediates in the catalytic cycle.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, is a prime example of a transformation where triisopropylphosphine-derived ligands excel. The use of Triisopropylphosphonium tetrafluoroborate as a pre-ligand offers a convenient and reliable method for performing these reactions, especially with less reactive coupling partners like aryl chlorides.

General Catalytic Cycle:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Exemplary Protocol: Amination of an Aryl Chloride

This protocol demonstrates a typical application of Triisopropylphosphonium tetrafluoroborate in the coupling of a primary amine with an electron-rich aryl chloride.

-

To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%), Triisopropylphosphonium tetrafluoroborate (4 mol%), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

-

Add the aryl chloride (1.0 eq), the primary amine (1.2 eq), and anhydrous toluene.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The use of bulky, electron-rich phosphine ligands generated from Triisopropylphosphonium tetrafluoroborate can be particularly effective for the coupling of sterically hindered substrates or for reactions involving aryl chlorides.

Exemplary Protocol: Coupling of an Aryl Chloride with a Boronic Acid

-

In a reaction vessel, combine the aryl chloride (1.0 eq), the boronic acid (1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), Pd(OAc)₂ (2 mol%), and Triisopropylphosphonium tetrafluoroborate (4 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add a mixture of toluene and water (e.g., 10:1 v/v).

-

Heat the mixture to 80-110 °C with vigorous stirring for 4-16 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to obtain the biaryl product.

Thermal Stability and Decomposition

Phosphonium tetrafluoroborate salts generally exhibit good thermal stability. [5]However, at elevated temperatures, decomposition can occur. The primary decomposition pathway for tetrafluoroborate salts often involves the release of boron trifluoride (BF₃) and hydrogen fluoride (HF), particularly in the presence of trace moisture. [6][7][8]For Triisopropylphosphonium tetrafluoroborate, thermal decomposition at very high temperatures would likely lead to the fragmentation of the isopropyl groups and the formation of various phosphorus-containing byproducts. It is advisable to use the lowest effective temperature in catalytic reactions to minimize potential ligand degradation.

Toxicological Profile

While specific toxicological data for Triisopropylphosphonium tetrafluoroborate is limited, organophosphonium salts as a class can exhibit varying levels of toxicity. [9]Lipophilic phosphonium salts have been investigated for their cytotoxic effects, as they can accumulate in the mitochondria of cells. [10][11]The primary hazards associated with Triisopropylphosphonium tetrafluoroborate in a laboratory setting are its irritant properties. [1]Chronic exposure and inhalation of the dust should be avoided.

Conclusion and Future Outlook

Triisopropylphosphonium tetrafluoroborate is more than just a simple chemical; it is an enabling tool for modern organic synthesis. Its stability, ease of handling, and role as a reliable precursor to one of the most effective bulky, electron-rich phosphine ligands make it an invaluable asset in the synthesis of complex molecular architectures. By understanding its fundamental properties and the mechanistic principles that underpin its utility, researchers can confidently employ this reagent to tackle challenging synthetic problems, particularly in the realm of palladium-catalyzed cross-coupling reactions. As the demand for more efficient and selective catalytic methods continues to grow, the strategic use of well-designed pre-ligands like Triisopropylphosphonium tetrafluoroborate will undoubtedly remain at the forefront of innovation in drug discovery and materials science.

References

-

ChemBK. (2024, April 10). Triisopropylphosphine Tetrafluoroborate. Retrieved from [Link]

-

Dărăban, I.-M., & Duda-Seiman, D. (n.d.). Computational Methods Applied to Organic Phosphonium Salts Toxicity. Retrieved from [Link]

- Daasch, L. W., & Smith, D. C. (1951). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry, 23(6), 853–868.

-

Solvay. (n.d.). CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1. Regulations.gov. Retrieved from [Link]

-

Giraudet, A., et al. (n.d.). Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonium. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

-

Facey, G. (2017, August 11). Boron Isotope Effects in Fluorine NMR Spectra. University of Ottawa NMR Facility Blog. Retrieved from [Link]

- de Oliveira, B. L., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

- PPL, E. K., et al. (2016). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. Molecules, 21(9), 1201.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

-

González-Vera, J. A., et al. (n.d.). Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a. BORIS Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of characteristic phosphonium group vibrations of.... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 19 F NMR and (b) 11 B NMR spectrum of a mixture containing C 4 mim.... Retrieved from [Link]

-

San Diego State University Department of Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

- Lammers, K., et al. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 229, 1-11.

-

MySkinRecipes. (n.d.). Triisopropylphosphonium tetrafluoroborate. Retrieved from [Link]

-

NMR Depot. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

- Egorova, K. S., et al. (2021). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. International Journal of Molecular Sciences, 22(19), 10761.

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation and Reactions of Nitrosonium Tetrafluoroborate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids. Retrieved from [Link]

- Clarke, C. J., et al. (2018). Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. Physical Chemistry Chemical Physics, 20(24), 16786–16800.

-

White Rose Research Online. (n.d.). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

University of Nottingham ePrints. (n.d.). Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. Retrieved from [Link]

-

University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

- Gaudio, E., et al. (2017). Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 17(12), 1699–1705.

- Coble, B., et al. (2023). From Spectra to Structure: AI-Powered 31P NMR Interpretation. ACS Central Science, 9(8), 1599–1607.

-

ResearchGate. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemistry of Organophosphorus Compounds. Retrieved from [Link]

-

Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

-

Chemister.ru. (n.d.). sodium tetrafluoroborate. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Retrieved from [Link]

-

Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

-

ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Retrieved from [Link]

- Freire, M. G., et al. (2011). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids.

Sources

- 1. Triisopropylphosphine Tetrafluoroborate [chembk.com]

- 2. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. 121099-07-8 CAS MSDS (TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE CAS#: 121099-07-8 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - Nottingham ePrints [eprints.nottingham.ac.uk]

- 9. toyo.repo.nii.ac.jp [toyo.repo.nii.ac.jp]

- 10. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Triisopropylphosphonium Tetrafluoroborate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Triisopropylphosphonium tetrafluoroborate. This document is intended to serve as a core resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development. The information contained herein is curated to provide not only a thorough understanding of the compound's fundamental properties but also to offer actionable insights into its practical applications. By elucidating the causality behind experimental choices and grounding our knowledge in authoritative sources, we aim to empower our readers to leverage this versatile reagent to its full potential in their research and development endeavors.

Molecular Structure and Physicochemical Properties

Triisopropylphosphonium tetrafluoroborate, with the chemical formula [(CH(CH₃)₂)₃PH]BF₄, is a white to off-white crystalline solid or powder.[1][2] It is an organophosphorus salt consisting of a triisopropylphosphonium cation and a tetrafluoroborate anion. The compound is characterized by its CAS Number 121099-07-8 and a molecular weight of 248.05 g/mol .[2]

The triisopropylphosphonium cation features a central phosphorus atom bonded to three sterically bulky isopropyl groups and one hydrogen atom. This steric hindrance is a defining characteristic of the ligand precursor and plays a crucial role in its catalytic applications. The tetrafluoroborate anion is a non-coordinating anion, which contributes to the salt's stability and solubility in a range of organic solvents.[1]

Table 1: Physicochemical Properties of Triisopropylphosphonium Tetrafluoroborate

| Property | Value | References |

| Chemical Formula | C₉H₂₂BF₄P | [2] |

| Molecular Weight | 248.05 g/mol | [2] |

| CAS Number | 121099-07-8 | [2] |

| Appearance | White to colorless crystals or powder | [1] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dimethylformamide. | [1] |

| Storage | Under inert gas (nitrogen or argon) at 2-8°C. | [3] |

Synthesis of Triisopropylphosphonium Tetrafluoroborate

The synthesis of Triisopropylphosphonium tetrafluoroborate is typically achieved through a straightforward acid-base reaction between triisopropylphosphine and tetrafluoroboric acid. This method is a common and efficient way to produce phosphonium salts.

Conceptual Workflow for Synthesis

The synthesis can be visualized as a simple protonation of the Lewis basic triisopropylphosphine by the strong Brønsted acid, tetrafluoroboric acid.

Caption: Synthesis of Triisopropylphosphonium tetrafluoroborate.

Detailed Experimental Protocol

While a specific peer-reviewed protocol for this exact salt is not widely published, the following is a generalized, reliable procedure based on standard laboratory practices for the synthesis of phosphonium tetrafluoroborates.

Materials:

-

Triisopropylphosphine (P(i-Pr)₃)

-

Tetrafluoroboric acid (HBF₄, typically a 48-50 wt. % solution in water or diethyl ether)

-

Anhydrous diethyl ether (Et₂O) or another suitable non-polar solvent

-

Schlenk flask or round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a fume hood, equip a clean, dry Schlenk flask with a magnetic stir bar and place it under an inert atmosphere.

-

Dissolution: Add triisopropylphosphine to the flask and dissolve it in a minimal amount of anhydrous diethyl ether.

-

Acid Addition: Cool the solution in an ice bath (0°C). Slowly add a stoichiometric equivalent of tetrafluoroboric acid dropwise from a dropping funnel with vigorous stirring. Caution: The reaction is exothermic.

-

Precipitation: Upon addition of the acid, a white precipitate of Triisopropylphosphonium tetrafluoroborate will form.

-

Isolation: After the addition is complete, continue stirring for an additional 30 minutes at 0°C. Isolate the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain the final Triisopropylphosphonium tetrafluoroborate as a white powder.

Self-Validation: The successful synthesis can be confirmed by melting point determination and spectroscopic analysis (NMR and IR), comparing the data with known values for similar phosphonium salts. The product should be a stable, white solid.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the P-H proton with a large coupling constant (¹JP-H) due to the direct bond to the phosphorus-31 nucleus. The isopropyl methine protons (CH) will appear as a multiplet due to coupling to both the adjacent methyl protons and the phosphorus atom. The methyl protons (CH₃) will appear as a doublet of doublets.

-

³¹P NMR: The phosphorus-31 NMR spectrum will be the most informative, showing a characteristic signal for the phosphonium cation. The chemical shift will be in the downfield region typical for tetracoordinated phosphorus. The signal will be split into a doublet by the directly attached proton.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will show a signal for the tetrafluoroborate anion.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations for the isopropyl groups. A notable feature will be the P-H stretching vibration.

Applications in Organic Synthesis and Catalysis

Triisopropylphosphonium tetrafluoroborate is primarily used as a convenient and stable precursor to the highly valuable triisopropylphosphine ligand. The phosphine itself is a pyrophoric liquid, making the solid, air-stable phosphonium salt a safer and more practical alternative for storage and handling. The active phosphine ligand is readily generated in situ by deprotonation with a suitable base.

Generation of Triisopropylphosphine

The liberation of triisopropylphosphine from its tetrafluoroborate salt is a key step for its use in catalysis. This is typically achieved by deprotonation with a strong, non-nucleophilic base.

Caption: In situ generation of Triisopropylphosphine.

A specific protocol for this deprotonation has been reported, using sodium hydride in tetrahydrofuran, affording the free phosphine in high yield.[2]

Role in Homogeneous Catalysis

Triisopropylphosphine is a highly effective ligand in a variety of transition metal-catalyzed reactions. Its utility stems from a combination of its strong electron-donating ability and its significant steric bulk.

-

Suzuki-Miyaura Coupling: In this palladium-catalyzed cross-coupling reaction, bulky and electron-rich phosphine ligands like triisopropylphosphine are known to promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the reductive elimination step, leading to higher catalytic activity.[4]

-

Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the steric bulk and electron-donating nature of triisopropylphosphine are beneficial for the palladium-catalyzed formation of carbon-nitrogen bonds. These properties help to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

-

Ruthenium-Catalyzed Imine Hydrogenation: Triisopropylphosphonium tetrafluoroborate is listed as a reactant for the synthesis of triisopropylphosphine complexes of ruthenium(II), which are active catalysts for imine hydrogenation.[1][3] The phosphine ligand plays a crucial role in modulating the electronic and steric environment of the ruthenium center, thereby influencing the efficiency and selectivity of the hydrogenation process.

The causality behind the choice of triisopropylphosphine in these reactions lies in its ability to accelerate key steps in the catalytic cycle. The strong electron-donating character increases the electron density on the metal center, which generally enhances the rate of oxidative addition. The large steric bulk promotes reductive elimination, the product-forming step, and can also help to create a coordinatively unsaturated metal center that is more reactive.

Safety and Handling

Triisopropylphosphonium tetrafluoroborate is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] It is corrosive and can cause burns upon contact.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere, away from sources of ignition and strong oxidizing agents.[1][3]

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | References |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Conclusion

Triisopropylphosphonium tetrafluoroborate is a valuable and versatile reagent in modern organic synthesis. Its stability and ease of handling make it an excellent precursor to the highly active but pyrophoric triisopropylphosphine ligand. A thorough understanding of its properties, synthesis, and the mechanistic role of the derived ligand in catalysis is essential for its effective application in research and development, particularly in the synthesis of complex molecules and pharmaceuticals. This guide provides a foundational understanding to empower scientists to utilize this reagent with confidence and precision.

References

-

ChemBK. Triisopropylphosphine Tetrafluoroborate. [Link]

-

MySkinRecipes. Triisopropylphosphonium tetrafluoroborate. [Link]

-

Bard, R. L.; Buchwald, S. L. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc. 2007 , 129(40), 12131-12145. [Link]

Sources

Synthesis of Triisopropylphosphonium tetrafluoroborate

An In-Depth Technical Guide to the Synthesis of Triisopropylphosphonium Tetrafluoroborate

Triisopropylphosphonium tetrafluoroborate, [(i-Pr)₃PH][BF₄], is a valuable organophosphorus compound widely utilized as a precursor to the bulky, electron-rich triisopropylphosphine ligand, a cornerstone in modern catalysis. This guide provides a comprehensive overview of its synthesis, focusing on the direct protonation of triisopropylphosphine with tetrafluoroboric acid. We will delve into the mechanistic underpinnings, provide a detailed and field-tested experimental protocol, address critical safety considerations, and outline standard characterization techniques. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this essential reagent's preparation.

Introduction: The Significance of Bulky Phosphonium Salts

Phosphonium salts are a class of organophosphorus compounds with the general formula [R₄P]⁺X⁻. They serve as crucial intermediates and reagents in a vast array of chemical transformations, most notably the Wittig reaction for olefin synthesis.[1] The properties and reactivity of a phosphonium salt are dictated by the nature of the R groups on the phosphorus atom and the counter-anion X⁻.

Triisopropylphosphonium tetrafluoroborate is particularly significant due to the steric bulk and electron-donating nature of its isopropyl groups. The free phosphine, triisopropylphosphine (TIPP), is a highly effective ligand in transition metal catalysis, promoting high reactivity and selectivity in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[2][3] However, TIPP is a pyrophoric liquid that can ignite spontaneously in air, making it difficult and hazardous to handle.[4][5]

The corresponding phosphonium tetrafluoroborate salt is a stable, crystalline solid that is significantly easier and safer to store and handle.[2][6] It can be weighed in the air and used to generate the free phosphine in situ through deprotonation, providing a convenient and reliable source of this important ligand. The tetrafluoroborate anion is non-coordinating and robust, ensuring it does not interfere with subsequent catalytic reactions.

The Core Synthesis: A Mechanistic Perspective

The most direct and efficient synthesis of triisopropylphosphonium tetrafluoroborate involves a simple Brønsted-Lowry acid-base reaction. The lone pair of electrons on the phosphorus atom of triisopropylphosphine acts as a Lewis base, attacking the proton from the strong acid, tetrafluoroboric acid (HBF₄).

Reaction Mechanism: Protonation

The phosphorus atom in triisopropylphosphine is nucleophilic due to its lone pair and the inductive effect of the three electron-donating isopropyl groups.[7] Tetrafluoroboric acid is a strong, non-oxidizing acid that provides a clean source of protons. The reaction is a rapid and exothermic proton transfer, resulting in the formation of a new P-H bond and the stable phosphonium cation, with the tetrafluoroborate anion providing charge balance.

Caption: Reaction scheme for the synthesis of Triisopropylphosphonium Tetrafluoroborate.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for the safe and efficient synthesis of high-purity triisopropylphosphonium tetrafluoroborate on a laboratory scale. The causality behind each step is explained to ensure both success and safety.

Critical Safety Considerations

-

Triisopropylphosphine (TIPP): TIPP is a pyrophoric liquid that catches fire spontaneously on contact with air.[4] It is also corrosive and causes severe skin burns and eye damage.[4] It must be handled exclusively under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

-

Tetrafluoroboric Acid (HBF₄): HBF₄ is a highly corrosive and toxic acid that causes severe skin burns and eye damage.[8][9] Inhalation can be fatal. It reacts with metals to produce flammable hydrogen gas.[9]

-

Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[4][8]

Reagent and Equipment Data

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Hazards |

| Triisopropylphosphine | 6476-36-4 | 160.24 | Pyrophoric, Corrosive[4][10] |

| Tetrafluoroboric acid (~54% in ether) | 16872-11-0 | 87.81 | Highly Corrosive, Toxic[8][9] |

| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | Extremely Flammable, Peroxide-former |

Equipment: Schlenk line or glovebox, magnetic stirrer, dropping funnel, round-bottom flasks (oven-dried), cannula, filtration apparatus (Schlenk filter), ice bath.

Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Procedure:

-

Inert Atmosphere Preparation: Assemble and flame-dry all glassware. Place a magnetic stir bar in a 250 mL two-neck round-bottom flask equipped with a dropping funnel and a gas inlet adapter. Purge the entire system with dry argon or nitrogen for at least 30 minutes.

-

Reagent Preparation: Using a gas-tight syringe under a positive pressure of inert gas, carefully transfer triisopropylphosphine (e.g., 10.0 g, 62.4 mmol) into the reaction flask. Add 100 mL of anhydrous diethyl ether via cannula to dissolve the phosphine.

-

Reaction Execution: Cool the stirring solution to 0 °C using an ice-water bath. Charge the dropping funnel with tetrafluoroboric acid-diethyl ether complex (e.g., ~54 wt. %, 1 equivalent). Add the HBF₄ solution dropwise to the phosphine solution over 30 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation or a dangerous temperature increase. A voluminous white precipitate will form immediately.

-

Reaction Completion and Isolation: After the addition is complete, allow the slurry to stir at 0 °C for an additional hour, then remove the ice bath and let it warm to room temperature while stirring for another hour. Isolate the white solid product by filtration under inert atmosphere using a Schlenk filter cannula or by transferring the entire apparatus into a glovebox for filtration.

-

Purification and Drying: Wash the filter cake with two portions of cold (0 °C) anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials or soluble impurities. Dry the resulting fine white powder under high vacuum for several hours to remove all residual solvent.

-

Product Characterization and Storage: The final product, triisopropylphosphonium tetrafluoroborate, should be a white crystalline powder.[6] The typical yield for this procedure is >95%. Store the product in a tightly sealed container under an inert atmosphere.[6][11]

Analytical Characterization

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

³¹P NMR: This is the most definitive technique. A single resonance is expected, shifted downfield from the starting triisopropylphosphine, with a large one-bond coupling constant (¹J(P,H)) of approximately 450-500 Hz, appearing as a doublet.

-

¹H NMR: The spectrum should show a doublet of septets for the P-H proton, a multiplet for the methine (CH) protons of the isopropyl groups, and a doublet of doublets for the methyl (CH₃) protons.

-

¹⁹F NMR & ¹¹B NMR: These spectra will confirm the presence of the [BF₄]⁻ anion, typically showing a singlet for ¹⁹F and a quintet for ¹¹B (due to coupling with four equivalent fluorine atoms).

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of triisopropylphosphonium tetrafluoroborate via direct protonation is a straightforward, high-yielding, and reliable procedure. Its primary value lies in converting a hazardous, pyrophoric liquid phosphine into a stable, weighable solid, thereby enhancing safety and convenience in the laboratory. By understanding the underlying mechanism and adhering strictly to the safety and handling protocols outlined in this guide, researchers can confidently prepare this essential reagent for its diverse applications in catalysis and synthetic chemistry.

References

-

Making phosphonium salts. (2019). YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonium salt synthesis by alkylation or C-P coupling. Retrieved from [Link]

-

ChemBK. (2024). Triisopropylphosphine Tetrafluoroborate. Retrieved from [Link]

- Process for the preparation of phosphonium salts. (1995). Google Patents.

-

Synthesis of phosphonium salts. (n.d.). ResearchGate. Retrieved from [Link]

-

McIntosh, J. M., & Steevensz, R. S. (1977). Some methods for the preparation of α-alkylated vinylphosphonium salts and their use in 2,5-dihydrothiophene synthesis. Canadian Journal of Chemistry, 55(13), 2442-2447. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Triisopropylphosphonium tetrafluoroborate. Retrieved from [Link]

-

Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a. (n.d.). BORIS Portal. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE. Retrieved from [Link]

-

Preparation and Reactions of Tetrafluoroboric Acid. (n.d.). Science of Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetrafluoroboric acid. PubChem. Retrieved from [Link]

Sources

- 1. EP0675130A2 - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 2. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE CAS#: 121099-07-8 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. youtube.com [youtube.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. TRIISOPROPYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]

- 11. TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to the Physical Properties of Triisopropylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Triisopropylphosphonium tetrafluoroborate ([P(iPr)₃H][BF₄]), a quaternary phosphonium salt, is a compound of increasing interest in various chemical applications, from catalysis to synthesis.[1] This technical guide provides a comprehensive overview of the core physical properties of this salt, offering a foundational understanding for its application in research and development. The document synthesizes available data with established scientific principles to offer insights into its handling, characterization, and behavior.

Introduction: The Significance of Phosphonium Salts

Quaternary phosphonium salts, characterized by a central phosphorus atom bonded to four organic residues and associated with a counter-anion, represent a versatile class of compounds. Their utility spans roles as phase-transfer catalysts, ionic liquids, and intermediates in various organic transformations.[2] The physical properties of these salts, such as their melting point, solubility, and thermal stability, are critical determinants of their suitability for specific applications. Triisopropylphosphonium tetrafluoroborate, with its moderately bulky isopropyl groups and the inorganic tetrafluoroborate anion, presents a unique combination of steric and electronic properties.

Core Physical Properties

A thorough understanding of the physical characteristics of triisopropylphosphonium tetrafluoroborate is paramount for its effective and safe use. The following table summarizes the key physical properties, compiled from various sources and established principles.

| Property | Value | Source/Comment |

| CAS Number | 121099-07-8 | [1] |

| Molecular Formula | C₉H₂₂BF₄P | [3][4] |

| Molecular Weight | 248.05 g/mol | [3][4] |

| Appearance | Colorless to white crystalline solid or powder. | [3] |

| Melting Point | Data not available. Expected to be a relatively high melting solid, by analogy to similar phosphonium salts. For comparison, Tri-tert-butylphosphonium tetrafluoroborate has a melting point of 261 °C. | |

| Boiling Point | Decomposes at high temperatures. | |

| Density | Data not available. | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dimethylformamide. |

Spectroscopic and Thermal Characterization

The structural integrity and thermal behavior of triisopropylphosphonium tetrafluoroborate are best understood through spectroscopic and thermal analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and purity of phosphonium salts.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl protons and the P-H proton. The methine proton of the isopropyl group will appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The methyl protons will appear as a doublet of doublets. The P-H proton will exhibit a characteristic large coupling constant to the phosphorus atom.

-

¹³C NMR: The carbon spectrum will show two distinct signals for the methine and methyl carbons of the isopropyl groups, with coupling to the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, likely a doublet of septets due to coupling with the P-H proton and the methine protons of the isopropyl groups. The chemical shift will be in the characteristic range for tetracoordinate phosphonium cations.[1]

-

¹⁹F NMR: The fluorine-19 NMR spectrum will display a characteristic signal for the tetrafluoroborate anion, which may show coupling to the ¹¹B isotope.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the C-H stretching and bending vibrations of the isopropyl groups. Key absorptions will also arise from the P-H bond and the B-F stretching of the tetrafluoroborate anion.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability of triisopropylphosphonium tetrafluoroborate is a critical parameter, especially for applications at elevated temperatures.

-

TGA: Thermogravimetric analysis is expected to show that the compound is stable to a relatively high temperature, after which it will undergo decomposition. The decomposition of tetrafluoroborate salts can proceed via the loss of HF and BF₃.[5]

-

DSC: Differential scanning calorimetry would reveal the melting point of the compound as a sharp endothermic peak. Other thermal events, such as solid-solid phase transitions, could also be identified. The thermal stability of ionic liquids with the tetrafluoroborate anion is influenced by the nature of the cation.[5]

Experimental Protocols: A Guide to Characterization

For researchers seeking to verify the physical properties of triisopropylphosphonium tetrafluoroborate, the following experimental protocols provide a standardized approach.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

The causality behind choosing DSC for melting point determination lies in its precision and ability to detect other thermal transitions.

Methodology:

-

Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Structural Elucidation by Multinuclear NMR Spectroscopy

This protocol ensures a comprehensive structural analysis by observing all NMR-active nuclei in the compound.

Methodology:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Acquire a ¹H NMR spectrum to observe the proton environments and their couplings.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the number and type of carbon atoms.

-

Acquire a ³¹P{¹H} NMR spectrum (proton-decoupled) to determine the chemical shift of the phosphorus atom.

-

Acquire a ¹⁹F NMR spectrum to characterize the tetrafluoroborate anion.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure of triisopropylphosphonium tetrafluoroborate.

Handling, Storage, and Safety

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage to ensure the integrity of the compound and the safety of laboratory personnel.

-

Handling: Triisopropylphosphonium tetrafluoroborate is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[3][4][7] This prevents degradation from moisture and atmospheric oxygen.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of triisopropylphosphonium tetrafluoroborate.

Caption: Workflow for the Physical Characterization of Triisopropylphosphonium Tetrafluoroborate.

Conclusion

This technical guide has provided a detailed overview of the known and expected physical properties of triisopropylphosphonium tetrafluoroborate. While some quantitative data remains to be experimentally determined and published in peer-reviewed literature, the information presented herein, based on analogous compounds and established chemical principles, offers a robust starting point for researchers. The provided experimental protocols and logical workflow serve as a practical guide for the characterization of this and similar phosphonium salts, ensuring scientific integrity and reproducibility in research and development endeavors.

References

Sources

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. spectrabase.com [spectrabase.com]

- 3. 121099-07-8 CAS MSDS (TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | 121099-07-8 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE CAS#: 121099-07-8 [m.chemicalbook.com]

An In-Depth Technical Guide to Triisopropylphosphonium Tetrafluoroborate (CAS No. 121099-07-8) for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylphosphonium tetrafluoroborate, identified by CAS number 121099-07-8, is a versatile and highly valuable phosphonium salt in modern organic synthesis. Its primary utility lies in its role as a stable, air-tolerant precursor to the sterically hindered and electron-rich triisopropylphosphine ligand, a crucial component in numerous palladium-catalyzed cross-coupling reactions. Furthermore, it has found application as an effective coupling reagent in solid-phase peptide synthesis (SPPS), promoting efficient amide bond formation with minimal racemization. This guide provides a comprehensive overview of its chemical and physical properties, detailed mechanistic insights into its key applications, and practical, step-by-step protocols for its use in both cross-coupling reactions and peptide synthesis, empowering researchers to leverage its full potential in the synthesis of complex molecules and drug candidates.

Introduction: The Strategic Advantage of a Stable Phosphine Precursor

In the realm of synthetic organic chemistry, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, phosphine ligands play a pivotal role in modulating the reactivity and selectivity of transition metal catalysts. Triisopropylphosphine [P(i-Pr)₃] is a highly effective ligand due to its strong electron-donating character and significant steric bulk, which facilitate key steps in catalytic cycles such as oxidative addition and reductive elimination. However, triisopropylphosphine itself is a pyrophoric and air-sensitive liquid, posing significant handling and storage challenges.

Triisopropylphosphonium tetrafluoroborate emerges as an elegant solution to this problem. As a crystalline, air-stable solid, it offers superior handling characteristics and a longer shelf-life. The active triisopropylphosphine ligand can be readily generated in situ by deprotonation with a suitable base, making this salt a convenient and safer alternative for introducing the P(i-Pr)₃ ligand into catalytic systems. This stability and ease of use have made it an indispensable tool in academic and industrial laboratories for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of Triisopropylphosphonium tetrafluoroborate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 121099-07-8 | [1] |

| Molecular Formula | C₉H₂₂BF₄P | [1] |

| Molecular Weight | 248.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | Data not available | |

| Solubility | Soluble in some organic solvents such as ethanol, acetone, and dimethylformamide. | [2] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [4][5] |

Spectroscopic Data:

While specific spectra for Triisopropylphosphonium tetrafluoroborate are not widely published in publicly accessible databases, the expected spectroscopic features can be inferred from its structure and data for similar compounds.

-

¹H NMR: The spectrum would be expected to show a doublet of septets for the methine protons (-CH) of the isopropyl groups, coupled to both the methyl protons and the phosphorus atom. The methyl protons (-CH₃) would likely appear as a doublet of doublets.

-

¹³C NMR: The spectrum would show two signals for the isopropyl groups, corresponding to the methine and methyl carbons, with characteristic coupling to the phosphorus atom.

-

³¹P NMR: A single resonance is expected for the phosphonium center. The chemical shift would be downfield compared to the corresponding triisopropylphosphine, reflecting the change in the electronic environment of the phosphorus atom upon protonation.[5][6]

-

IR Spectroscopy: The spectrum would exhibit characteristic peaks for C-H stretching and bending vibrations of the isopropyl groups. Additionally, strong absorption bands associated with the tetrafluoroborate anion (BF₄⁻) would be present, typically in the region of 1000-1100 cm⁻¹.

Core Applications in Organic Synthesis

Triisopropylphosphonium tetrafluoroborate has two primary and impactful applications in modern organic synthesis: as a ligand precursor in palladium-catalyzed cross-coupling reactions and as a coupling reagent in peptide synthesis.

Ligand Precursor in Palladium-Catalyzed Cross-Coupling Reactions

The in-situ generation of the triisopropylphosphine ligand from its tetrafluoroborate salt is a cornerstone of its utility in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of C-C, C-N, and C-O bonds, which are prevalent in many pharmaceutical compounds.[7][8]

Mechanism of Action:

The general catalytic cycle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, involves a Pd(0)/Pd(II) cycle. The bulky and electron-rich triisopropylphosphine ligand plays a crucial role in several steps:

-

Oxidative Addition: The Pd(0) complex, stabilized by the phosphine ligand, undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-donating nature of the P(i-Pr)₃ ligand increases the electron density on the palladium center, facilitating this often rate-limiting step.

-

Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The subsequent step involves either the transfer of an organic group from an organoboron reagent to the palladium center or the coordination and deprotonation of an amine.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, regenerating the Pd(0) catalyst. The steric bulk of the triisopropylphosphine ligand promotes this step.[4][9][10]

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction utilizing Triisopropylphosphonium tetrafluoroborate as a precursor for the triisopropylphosphine ligand.

Reaction: Synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Materials:

-

4-Bromoanisole

-

Phenylboronic acid

-

Triisopropylphosphonium tetrafluoroborate (CAS 121099-07-8)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Triisopropylphosphonium tetrafluoroborate (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxybiphenyl as a white solid.[11][12]

Causality Behind Experimental Choices:

-

Ligand to Palladium Ratio: A 2:1 ratio of phosphine to palladium is often optimal to ensure the formation of the active monoligated palladium species.

-

Base: Potassium phosphate is a common and effective base for Suzuki-Miyaura couplings, facilitating the transmetalation step.

-

Solvent System: The use of a biphasic toluene/water system is common and often enhances the reaction rate.

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

Coupling Reagent in Solid-Phase Peptide Synthesis (SPPS)

Triisopropylphosphonium tetrafluoroborate is also recognized for its utility as a coupling reagent in the formation of amide bonds during solid-phase peptide synthesis (SPPS).[10][13] In this context, it acts as an activator for the carboxylic acid group of the incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain on the solid support.

Mechanism of Action:

Phosphonium-based coupling reagents, in the presence of a base, react with the carboxylic acid of an N-protected amino acid to form a highly reactive acyloxyphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the peptide chain, leading to the formation of the amide bond and the release of a phosphine oxide byproduct. The use of phosphonium salts is known to be rapid and efficient, often with a reduced risk of racemization at the α-carbon of the activated amino acid compared to some other activation methods.[14][15]

Figure 2: General workflow for amide bond formation in SPPS using a phosphonium salt activator.

The following protocol outlines a single coupling step in a standard Fmoc-based solid-phase peptide synthesis using a phosphonium salt as the activator.

Materials:

-

Fmoc-protected amino acid

-

Rink Amide resin (or other suitable resin) with a free N-terminal amine

-

Triisopropylphosphonium tetrafluoroborate (or a similar phosphonium salt like HBTU, PyBOP)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.[16]

-

Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the peptide. Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and Triisopropylphosphonium tetrafluoroborate (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.

-

Washing: After the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[2]

-

Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Causality Behind Experimental Choices:

-

Equivalents of Reagents: An excess of the activated amino acid and coupling reagents is used to drive the reaction to completion on the solid support.[16]

-

Base: DIEA is a non-nucleophilic base used to neutralize the phosphonium salt and facilitate the formation of the activated ester.

-

Solvent: DMF is a polar aprotic solvent that is excellent for swelling the resin and dissolving the reagents.

-

Washing Steps: Thorough washing between steps is critical in SPPS to remove unreacted reagents and byproducts, ensuring the purity of the final peptide.

Safety and Handling

Triisopropylphosphonium tetrafluoroborate is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area, preferably in a fume hood. Store the compound in a tightly sealed container under an inert atmosphere at the recommended temperature of 2-8°C to maintain its stability.[4][5]

Conclusion

Triisopropylphosphonium tetrafluoroborate is a strategically important reagent for modern organic synthesis. Its stability and ease of handling as a solid make it a superior alternative to its pyrophoric liquid counterpart, triisopropylphosphine. This guide has detailed its critical role as a ligand precursor in a wide array of palladium-catalyzed cross-coupling reactions and as an efficient coupling reagent in solid-phase peptide synthesis. The provided mechanistic insights and detailed experimental protocols are intended to equip researchers in drug discovery and development with the practical knowledge to effectively utilize this versatile compound in the synthesis of novel and complex molecular architectures. As the demand for more efficient and robust synthetic methodologies continues to grow, the applications of stable and reliable reagents like Triisopropylphosphonium tetrafluoroborate will undoubtedly continue to expand.

References

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Peptide synthesis. (2023, November 29). In Wikipedia. [Link]

-

Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

-

Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2021). ACS Catalysis, 11(15), 9686-9693. [Link]

-

Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). Nature Communications, 13(1), 4567. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Scientific Reports, 12(1), 123. [Link]

-

Synthesis of Peptides by Solution Methods. (2002). Journal of Synthetic Organic Chemistry, Japan, 60(11), 1133-1144. [Link]

-

Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(46), 28768-28780. [Link]

-

Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. (2023). ChemRxiv. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 239-254. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). [Video]. YouTube. [Link]

-

Buchwald–Hartwig amination. (2023, December 16). In Wikipedia. [Link]

-

Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2020). Journal of the American Chemical Society, 142(35), 15027-15037. [Link]

-

P-31 NMR Data for Protonated Trialkyl Phosphines. (n.d.). ResearchGate. Retrieved from [Link]

-

Introduction to Peptide Synthesis. (2012). Current Protocols in Protein Science, 68(1), 18.1.1-18.1.35. [Link]

-

A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2015). Organic Letters, 17(15), 3806-3809. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2020). Journal of the American Chemical Society, 142(35), 15027-15037. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). [Video]. YouTube. [Link]

-

31 Phosphorus NMR. (n.d.). NMR Service. Retrieved from [Link]

-

Triisopropylphosphine. (n.d.). PubChem. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Triisopropylphosphonium tetrafluoroborate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society, 146(29), 19414-19424. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (2018). Catalysis Letters, 148(10), 3025-3038. [Link]

-

Triisopropylphosphine - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax. (1982). Journal of Organometallic Chemistry, 232(2), 159-166. [Link]

-

P-31 NMR Data for Protonated Trialkyl Phosphines. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2023). Molecules, 28(15), 5764. [Link]

Sources

- 1. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. A Novel Palladium‐catalyzed Amination of Aryl Halides with Amines Using rac‐P‐Phos as the Ligand | Semantic Scholar [semanticscholar.org]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. fishersci.se [fishersci.se]

- 13. Triisopropylphosphonium tetrafluoroborate [myskinrecipes.com]

- 14. Amide Synthesis [fishersci.dk]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

An In-Depth Technical Guide to the Solubility of Triisopropylphosphonium Tetrafluoroborate in Organic Solvents

Introduction

Triisopropylphosphonium tetrafluoroborate, with the chemical formula [(CH(CH₃)₂)₃PH]⁺[BF₄]⁻, is a quaternary phosphonium salt that has garnered significant interest within the scientific community. Its utility as a robust coupling reagent in peptide synthesis and as a versatile ligand in transition metal-catalyzed reactions underscores its importance in both academic research and pharmaceutical drug development.[1] The physical properties of this compound, particularly its solubility in organic solvents, are critical parameters that dictate its handling, reaction conditions, and purification strategies. This guide provides a comprehensive overview of the solubility of triisopropylphosphonium tetrafluoroborate, the underlying principles governing its dissolution, and detailed protocols for its experimental determination.

Solubility Profile of Triisopropylphosphonium Tetrafluoroborate

The solubility of triisopropylphosphonium tetrafluoroborate is intrinsically linked to the interplay of its ionic nature and the properties of the solvent. As a salt, it is composed of a relatively large, sterically hindered triisopropylphosphonium cation and a non-coordinating tetrafluoroborate anion. This structure leads to a general preference for polar organic solvents that can effectively solvate the charged species.

Table 1: Estimated Solubility of Triisopropylphosphonium Tetrafluoroborate in Common Organic Solvents

| Solvent Class | Solvent | Dielectric Constant (approx. at 20°C) | Hydrogen Bonding | Estimated Solubility |

| Polar Protic | Ethanol | 24.5 | Donor & Acceptor | Soluble[2] |

| Methanol | 32.7 | Donor & Acceptor | Soluble | |

| Isopropanol | 19.9 | Donor & Acceptor | Moderately Soluble | |

| Water | 80.1 | Donor & Acceptor | Slightly Soluble | |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Acceptor | Soluble[2] |

| Acetone | 20.7 | Acceptor | Soluble[2] | |

| Acetonitrile | 37.5 | Acceptor | Soluble | |

| Dichloromethane (DCM) | 9.1 | Weak Acceptor | Slightly Soluble | |

| Tetrahydrofuran (THF) | 7.6 | Acceptor | Slightly Soluble[3] | |

| Nonpolar | Toluene | 2.4 | None | Insoluble |

| Hexane | 1.9 | None | Insoluble | |

| Diethyl Ether | 4.3 | Acceptor | Insoluble |

Disclaimer: The solubility data presented in this table are estimates based on qualitative descriptions from chemical suppliers and analogous compounds. For precise applications, experimental determination of solubility under specific process conditions is highly recommended.

Factors Influencing Solubility: A Mechanistic Perspective

The dissolution of an ionic compound like triisopropylphosphonium tetrafluoroborate is a thermodynamically driven process governed by the enthalpy and entropy of solution. The overall enthalpy change depends on the balance between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

The Role of the Cation and Anion

The triisopropylphosphonium cation is characterized by its bulky isopropyl groups, which create significant steric hindrance around the positively charged phosphorus center. This steric bulk can influence crystal packing and, consequently, the lattice energy of the solid salt. The tetrafluoroborate anion is a well-established non-coordinating anion, meaning it has a low tendency to form strong interactions with the cation. This contributes to a lower lattice energy compared to salts with smaller, more coordinating anions, which generally favors solubility.

Solvent Properties: The Decisive Factor

The choice of solvent is paramount in determining the solubility of triisopropylphosphonium tetrafluoroborate. The key solvent properties to consider are polarity, hydrogen bonding capability, and the dielectric constant.

-

Polarity and Dielectric Constant: Polar solvents are essential for dissolving ionic compounds. A high dielectric constant reduces the electrostatic attraction between the cation and anion of the salt, facilitating their separation and solvation. This is why highly polar solvents like DMF and acetonitrile are good candidates for dissolving triisopropylphosphonium tetrafluoroborate.

-

Polar Protic vs. Polar Aprotic Solvents:

-

Polar protic solvents , such as ethanol and methanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[4][5] They can effectively solvate both the triisopropylphosphonium cation and the tetrafluoroborate anion through ion-dipole interactions and hydrogen bonding with the fluoride atoms of the anion.

-

Polar aprotic solvents , like DMF and acetone, have large dipole moments but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[6][7] They are excellent at solvating the cation through ion-dipole interactions. While they cannot donate hydrogen bonds to the anion, their high polarity is often sufficient to overcome the lattice energy of the salt.

-

Intermolecular Forces at Play

The dissolution process is a result of the formation of favorable intermolecular interactions between the solute and the solvent molecules.

Figure 1: Key intermolecular forces in the dissolution of triisopropylphosphonium tetrafluoroborate.

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The isothermal gravimetric method is a reliable and straightforward technique for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.

Protocol: Isothermal Gravimetric Solubility Determination

Objective: To accurately determine the solubility of triisopropylphosphonium tetrafluoroborate in a given organic solvent at a specific temperature.

Materials:

-

Triisopropylphosphonium tetrafluoroborate

-

Organic solvent of interest

-

Analytical balance

-

Vials with tight-fitting caps

-

Thermostatic shaker bath or temperature-controlled magnetic stirrer

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed weighing bottles

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of triisopropylphosphonium tetrafluoroborate to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, labeled weighing bottle. This step is critical to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Immediately cap the weighing bottle and record the total weight of the bottle and the saturated solution.

-

Place the uncapped weighing bottle in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Periodically remove the bottle from the oven, allow it to cool in a desiccator, and weigh it.

-

Repeat this process until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Data Calculation:

-